N-(4-{2-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE
Description
N-(4-{2-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE is a complex organic compound featuring a benzimidazole moiety. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Properties
IUPAC Name |
N-[4-[2-(1-methylbenzimidazol-2-yl)sulfanylacetyl]phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2S/c1-12(22)19-14-9-7-13(8-10-14)17(23)11-24-18-20-15-5-3-4-6-16(15)21(18)2/h3-10H,11H2,1-2H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNNKJHJSXUEAD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)CSC2=NC3=CC=CC=C3N2C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{2-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE typically involves the condensation of 1-methyl-1,3-benzodiazole with appropriate acylating agents. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) .
Industrial Production Methods
Industrial production methods for benzimidazole derivatives often involve large-scale condensation reactions under controlled temperature and pressure conditions. The use of continuous flow reactors can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions
N-(4-{2-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide.
Reduction: Employing reducing agents such as sodium borohydride.
Substitution: Involving nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Halogenated solvents and strong bases or acids.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-(4-{2-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antimicrobial and anticancer properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(4-{2-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole moiety is known to bind to active sites, inhibiting enzyme activity and disrupting cellular processes .
Comparison with Similar Compounds
Similar Compounds
Telmisartan: 2-(4-{[4-Methyl-6-(1-methyl-1H-1,3-benzodiazol-2-yl)-2-propyl-1H-1,3-benzodiazol-1-yl]methyl}phenyl)benzoic acid.
Omeprazole: A benzimidazole derivative used as a proton pump inhibitor.
Uniqueness
N-(4-{2-[(1-METHYL-1,3-BENZODIAZOL-2-YL)SULFANYL]ACETYL}PHENYL)ACETAMIDE is unique due to its specific structural features and the presence of both benzimidazole and acetamide functionalities. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound in various research fields .
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